molecular formula C16H30O B12363030 11Z,13E-Hexadecadien-1-ol

11Z,13E-Hexadecadien-1-ol

Cat. No.: B12363030
M. Wt: 238.41 g/mol
InChI Key: GKFQVSXEEVMHMA-ICWBMWKASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11Z,13E-Hexadecadien-1-ol typically involves the use of commercially available starting materials. One common synthetic route includes the following steps:

    Alkylation of lithium alkyne: under low temperature conditions.

    Cis-Wittig olefination: of the aldehyde with propylidentriphenylphosphorane.

    Hydroboration-protonolysis: of the alkyne.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: 11Z,13E-Hexadecadien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

11Z,13E-Hexadecadien-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 11Z,13E-Hexadecadien-1-ol involves its role as a sex pheromone. It is detected by the olfactory receptors of male moths, which are highly sensitive to this compound. The molecular targets include specific olfactory receptor neurons that trigger a behavioral response in the male moths, leading them to the source of the pheromone .

Properties

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

(11Z,13E)-hexadeca-11,13-dien-1-ol

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,17H,2,7-16H2,1H3/b4-3+,6-5-

InChI Key

GKFQVSXEEVMHMA-ICWBMWKASA-N

Isomeric SMILES

CC/C=C/C=C\CCCCCCCCCCO

Canonical SMILES

CCC=CC=CCCCCCCCCCCO

Origin of Product

United States

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